

# An In-depth Technical Guide to the Chemical Properties of Cyclohexane-PEG1-Br

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **Cyclohexane-PEG1-Br**, a monofunctional PEG linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and a representative experimental protocol for its application in PROTAC synthesis.

## **Chemical Properties and Identification**

**Cyclohexane-PEG1-Br**, chemically known as (2-bromoethoxy)cyclohexane, is a valuable building block in the construction of PROTACs. Its structure incorporates a cyclohexyl group, a single polyethylene glycol (PEG) unit, and a terminal bromide. This combination of a lipophilic cyclohexyl moiety and a hydrophilic PEG spacer can influence the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability. The terminal bromine atom serves as a reactive handle for conjugation to a ligand for either the target protein or an E3 ubiquitin ligase.

Table 1: Chemical Identification of Cyclohexane-PEG1-Br



Identifier	Value	
Chemical Name	(2-bromoethoxy)cyclohexane	
Synonyms	Cyclohexane-PEG1-Br	
CAS Number	131665-94-6	
Molecular Formula	C <sub>8</sub> H <sub>15</sub> BrO	
Molecular Weight	207.11 g/mol	
Chemical Structure	☑alt text	
SMILES	BrCCOC1CCCCC1	
InChI	InChI=1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5- 8/h8H,1-7H2	
InChlKey	RIEJARKPVINFOD-UHFFFAOYSA-N	

Table 2: Physicochemical Properties of Cyclohexane-PEG1-Br

Property	Value	Source
Appearance	Solid Powder	
Solubility	Soluble in DMSO	
Purity	≥98%	
Storage	Dry, dark, and at -20°C for long-term storage	

## **Spectroscopic Data (Representative)**

While specific, experimentally-derived spectra for **Cyclohexane-PEG1-Br** are not readily available in the public domain, the following tables provide predicted and representative spectroscopic data based on the analysis of its chemical structure and comparison to similar compounds like (2-Bromoethyl)cyclohexane.



Table 3: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.80 - 3.75	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -Br
3.45 - 3.40	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -Br
3.35 - 3.25	m	1H	-O-CH-(cyclohexyl)
1.95 - 1.85	m	2H	Cyclohexyl-H (axial)
1.75 - 1.65	m	2H	Cyclohexyl-H (equatorial)
1.55 - 1.45	m	1H	Cyclohexyl-H
1.35 - 1.15	m	5H	Cyclohexyl-H

Table 4: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (ppm)	Assignment
78.5	-O-CH-(cyclohexyl)
70.0	-O-CH2-CH2-Br
32.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -Br
31.5	Cyclohexyl-C
25.5	Cyclohexyl-C
24.0	Cyclohexyl-C

Table 5: Predicted IR Spectral Data



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2930, 2855	Strong	C-H stretch (cyclohexyl)
1450	Medium	C-H bend (cyclohexyl)
1100	Strong	C-O stretch (ether)
650	Medium	C-Br stretch

Table 6: Predicted Mass Spectrometry Data

m/z	lon
207/209	[M]+ (isotopic pattern for Br)
127	[M - Br]+
83	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

# Experimental Protocols Representative Synthesis of (2-bromoethoxy)cyclohexane

This protocol is a representative method and may require optimization.

#### Materials:

- Cyclohexanol
- 2-Bromoethanol
- Strong acid catalyst (e.g., sulfuric acid)
- Anhydrous sodium sulfate
- Dichloromethane (DCM)

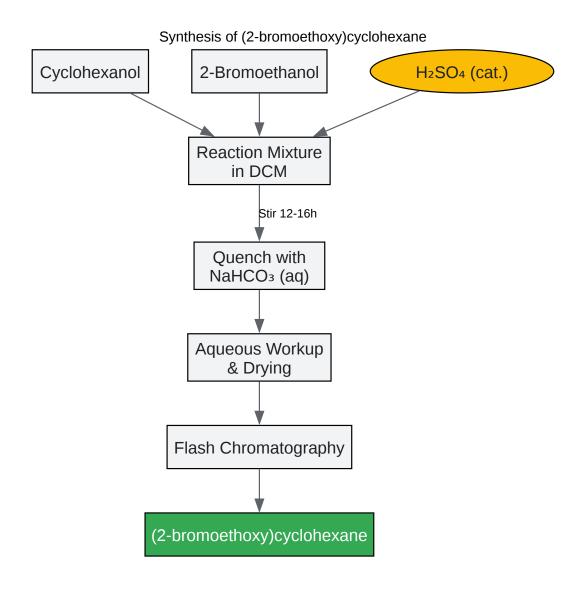


- Saturated sodium bicarbonate solution
- Brine

#### Procedure:

- To a solution of cyclohexanol (1.0 eq) in dichloromethane (DCM), add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Add 2-bromoethanol (1.2 eq) dropwise to the solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield (2bromoethoxy)cyclohexane.





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Caption: A representative workflow for the synthesis of (2-bromoethoxy)cyclohexane.

# Representative Protocol for PROTAC Synthesis using Cyclohexane-PEG1-Br



This protocol describes a representative two-step synthesis of a PROTAC, where **Cyclohexane-PEG1-Br** is used to link a hypothetical protein of interest (POI) ligand (containing a nucleophilic group, e.g., a phenol) and an E3 ligase ligand (e.g., containing a carboxylic acid).

#### Step 1: Conjugation of Cyclohexane-PEG1-Br to the POI Ligand

#### Materials:

- POI-nucleophile (e.g., POI-OH)
- Cyclohexane-PEG1-Br
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous N,N-Dimethylformamide (DMF)

#### Procedure:

- Dissolve the POI-nucleophile (1.0 eq) in anhydrous DMF.
- Add potassium carbonate (2.0 eq) to the solution.
- Add Cyclohexane-PEG1-Br (1.2 eq) to the reaction mixture.
- Stir the reaction at 60 °C for 12 hours under a nitrogen atmosphere.
- Monitor the reaction by LC-MS.
- Upon completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the POI-linker intermediate (POI-O-PEG1-Cyclohexane).



#### Step 2: Coupling of the POI-Linker Intermediate to the E3 Ligase Ligand

#### Materials:

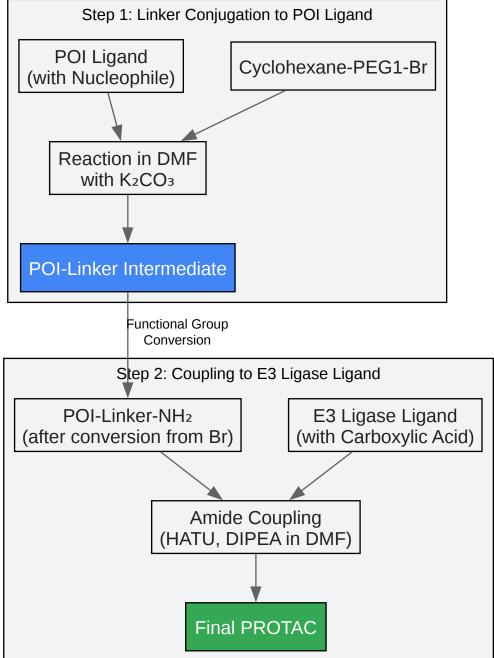
- POI-linker intermediate (from Step 1)
- E3-ligase-COOH
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF

#### Procedure:

- The terminal bromine of the POI-linker intermediate must first be converted to an amine. This can be achieved through a variety of methods, such as reaction with sodium azide followed by reduction. For the purpose of this representative protocol, we will assume a POI-linker-NH<sub>2</sub> is available.
- Dissolve the E3-ligase-COOH (1.0 eq) in anhydrous DMF.
- Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
- Add a solution of the POI-linker-NH<sub>2</sub> (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
- Stir the reaction at room temperature for 4-6 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the final PROTAC by preparative HPLC.



# Representative PROTAC Synthesis Workflow Step 1: Linker Conjugation to POLLigand



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Caption: A two-step workflow for the synthesis of a PROTAC using **Cyclohexane-PEG1-Br**.



### Conclusion

**Cyclohexane-PEG1-Br** is a versatile linker for the synthesis of PROTACs, offering a balance of lipophilicity and hydrophilicity. The terminal bromide allows for straightforward conjugation to various functional groups on protein ligands. The provided representative protocols and predicted spectroscopic data serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the design and synthesis of novel PROTAC molecules. It is important to note that the provided experimental protocols are representative and may require optimization for specific substrates and reaction scales.

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